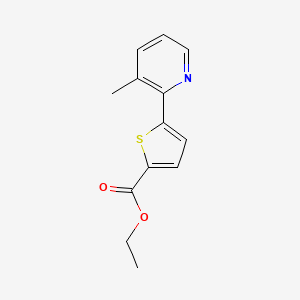

Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate

Description

Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 3-methylpyridin-2-yl group and an ethyl ester at the 2-position. The compound’s structure suggests utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or anticancer agents, given the prevalence of pyridine-thiophene hybrids in drug discovery .

Properties

IUPAC Name |

ethyl 5-(3-methylpyridin-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-7-6-10(17-11)12-9(2)5-4-8-14-12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXOPWZJVANBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of α-Haloketones and Sulfur Sources

- Starting from a suitable α-bromoketone bearing the pyridin-2-yl substituent, sulfur sources such as Lawesson’s reagent or elemental sulfur are used to induce cyclization, forming the thiophene ring.

- The reaction is typically conducted under reflux in a polar aprotic solvent like acetonitrile or toluene, with controlled temperature to favor ring closure.

- The resulting thiophene derivative is then esterified with ethanol and a catalyst such as sulfuric acid or using direct esterification conditions.

Functionalization with the 3-Methylpyridin-2-yl Group

- The pyridin-2-yl group is introduced through nucleophilic substitution or cross-coupling reactions.

- A typical route involves halogenation at the 5-position of the thiophene core, followed by palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) with a 3-methylpyridin-2-yl boronic acid or stannane.

- Alternatively, direct substitution reactions with pyridine derivatives under suitable conditions can be employed.

Esterification to Form Ethyl 2-carboxylate

- The carboxylic acid intermediate is esterified using ethanol in the presence of catalytic sulfuric acid or via Fischer esterification.

- The process is conducted under reflux with excess ethanol to drive the equilibrium toward ester formation.

- Purification involves column chromatography or recrystallization.

- Esterification reactions are generally straightforward, with yields exceeding 80% under optimized conditions, and are compatible with various functional groups present in the intermediates.

Data Table Summarizing Preparation Methods

Research Findings and Optimization Notes

- Operational Safety & Scalability : The process avoids hazardous reagents like n-butyllithium, favoring safer alternatives such as iodine and tert-butyl hydroperoxide (TBHP) for oxidative steps.

- Yield Optimization : Use of catalytic amounts of iodine and controlled reflux conditions enhances yield and selectivity.

- Environmental Considerations : Reactions are designed to minimize waste and avoid cryogenic setups, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry

Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The compound can be reduced to yield corresponding alcohols or amines.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur on both the thiophene and pyridine rings.

Biological Applications

The compound is under investigation for its potential biological activities, particularly:

-

Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values suggest potent efficacy.

Microorganism MIC (mg/mL) E. coli 0.0195 Bacillus subtilis 0.0048 Candida albicans 0.039 - Anticancer Activity : Preliminary research shows that the compound may induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell proliferation and survival. In vitro studies have demonstrated dose-dependent inhibition of cell growth in various cancer cell lines, including leukemia and breast cancer cells.

Industrial Applications

This compound is also explored for its utility in the development of organic semiconductors and advanced materials due to its electronic properties.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, confirming its effectiveness compared to conventional antibiotics. The results indicated superior antimicrobial activity, particularly against Bacillus subtilis.

Cancer Cell Line Studies

In a series of experiments involving human cancer cell lines, the compound exhibited significant inhibition of cell proliferation at concentrations as low as 10 µM. Assays measuring caspase activation confirmed its potential to induce apoptosis in treated cells.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Solubility : Pyridine-containing analogs like ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF), critical for drug formulation .

- Melting Points : Methyl-substituted derivatives (e.g., ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate ) typically have lower melting points (153–156°C) than chloro-substituted analogs (227–230°C), reflecting differences in crystallinity .

Biological Activity

Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a pyridine moiety. The molecular structure is crucial for its biological activity, influencing how it interacts with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₂S |

| Molecular Weight | 225.29 g/mol |

| CAS Number | 1187163-55-8 |

| Structure | Structure |

The biological activity of this compound is thought to involve several mechanisms:

- Antimicrobial Activity : Some thiophene derivatives have shown antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, similar to other thiophene derivatives that have demonstrated antiproliferative effects against various cancer cell lines . The interaction with tubulin and subsequent impact on cell cycle progression may be key mechanisms for its anticancer activity.

Antimicrobial Studies

Research indicates that this compound may exhibit significant antimicrobial properties. In vitro studies have shown that certain thiophene derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound is still limited.

Anticancer Activity

A study evaluating related thiophene compounds reported IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines, indicating strong antiproliferative effects . While specific data for this compound is not yet available, its structural similarity suggests potential efficacy in similar applications.

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HeLa | 1.1 | High antiproliferative activity |

| L1210 | 2.8 | Moderate antiproliferative activity |

| CEM | 2.3 | Moderate antiproliferative activity |

Case Study: Antiproliferative Effects

In a comparative study of thiophene derivatives, compounds similar to this compound were tested against HeLa cells and showed selective toxicity towards cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for developing therapeutic agents with minimal side effects .

Q & A

Basic: What are the established synthetic methodologies for Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions starting with thiophene core formation, followed by functionalization. A common approach includes:

- Condensation reactions : Reacting thiophene-2-carboxylate derivatives with substituted pyridines under acid catalysis (e.g., HCl in ethanol) .

- Esterification : Using absolute ethanol and dry HCl gas to esterify carboxylic acid intermediates, followed by reflux and alkaline workup .

Optimization : Key parameters include solvent choice (DMF, chloroform), temperature control (reflux conditions), and catalysts (triethylamine). Purity is monitored via HPLC, and yields are improved by adjusting stoichiometry and reaction time .

Basic: What spectroscopic and crystallographic techniques are used for structural elucidation?

Answer:

- NMR spectroscopy : Confirms substituent positions and purity (e.g., ¹H/¹³C NMR for aromatic protons and ester groups) .

- X-ray crystallography : Resolves 3D molecular geometry. For example, a related thiophene derivative crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 8.218 Å, b = 7.427 Å, c = 34.276 Å, β = 91.15°, validated using SHELX software .

| Crystallographic Data (Example) | Values |

|---|---|

| Space group | P21/n |

| Unit cell volume (ų) | 2091.57 |

| R₁ (all data) | 0.0388 |

| Temperature (K) | 293 |

Advanced: How can researchers address contradictions in spectroscopic vs. crystallographic data?

Answer:

Discrepancies (e.g., bond length variations between NMR and X-ray data) are resolved by:

- Cross-validation : Triangulating data from mass spectrometry, elemental analysis, and computational modeling (DFT).

- Dynamic effects : NMR captures solution-state conformers, while X-ray shows static solid-state structures. Use temperature-dependent NMR to probe flexibility .

Advanced: What strategies optimize biological activity screening for anticancer or anti-inflammatory applications?

Answer:

- In vitro assays : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate anti-proliferative effects .

- Structure-activity relationship (SAR) : Modify the pyridinyl or thiophene substituents to enhance potency. For example, chloro or methyl groups at specific positions improve target binding .

- Target identification : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or inflammatory mediators like COX-2 .

Advanced: How is SHELX software applied in refining challenging crystallographic data?

Answer:

SHELXL handles:

- Twinned data : Uses twin law matrices to deconvolute overlapping reflections.

- High-resolution refinement : Incorporates anisotropic displacement parameters for heavy atoms (e.g., sulfur).

- Validation : R₁ and wR₂ values < 0.05 indicate robust models. For macromolecules, SHELXPRO interfaces with CCP4 for phasing .

Advanced: What functional group reactivities are critical for derivatization?

Answer:

- Ester group : Hydrolysis to carboxylic acids under basic conditions (NaOH/EtOH).

- Pyridinyl ring : Electrophilic substitution at the 3-methyl position for halogenation or cross-coupling (Suzuki-Miyaura) .

- Thiophene ring : Oxidation to sulfoxides (H₂O₂) or nucleophilic substitution at the 5-position .

Advanced: How is stability assessed under varying storage or experimental conditions?

Answer:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., stability up to 150°C).

- Solubility profiling : Tests in DMSO, ethanol, and aqueous buffers (pH 1–13) to identify optimal storage conditions .

- Light sensitivity : UV-Vis spectroscopy monitors photodegradation rates under accelerated lighting .

Advanced: What computational methods predict pharmacological targets?

Answer:

- Molecular docking : Screens against Protein Data Bank (PDB) targets (e.g., EGFR, tubulin) using AutoDock.

- Pharmacophore modeling : Identifies essential interaction motifs (e.g., hydrogen bonds with the pyridinyl nitrogen) .

- ADMET prediction : SwissADME evaluates bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Advanced: How are reaction byproducts minimized in large-scale synthesis?

Answer:

- Flow chemistry : Continuous reactors reduce side reactions (e.g., over-oxidation) by precise residence time control .

- In-line analytics : Real-time FTIR or Raman spectroscopy monitors intermediate formation, enabling dynamic adjustments .

Advanced: What are the challenges in correlating in vitro activity with in vivo efficacy?

Answer:

- Metabolic stability : Microsomal assays (e.g., liver microsomes) assess CYP-mediated degradation.

- Formulation : Nanoparticle encapsulation (PLGA polymers) improves solubility and bioavailability .

- Toxicity screening : Zebrafish or murine models evaluate acute toxicity (LD₅₀) and organ-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.